Superior Durability of Response: Alicaforsen Enema vs. Mesalamine Enema in Ulcerative Colitis
In a randomized, double-blind, active-controlled head-to-head trial, alicaforsen enema demonstrated a two- to three-fold longer median duration of response compared to mesalamine (mesalazine) enema in patients with mild to moderate left-sided ulcerative colitis [1]. While acute response rates and safety profiles were similar between the two treatments, the durability of therapeutic effect was significantly prolonged with alicaforsen, a finding confirmed in subsequent meta-analysis of individual patient data [2].
| Evidence Dimension | Median duration of response |
|---|---|
| Target Compound Data | 128 days and 146 days (two alicaforsen dose formulations) |
| Comparator Or Baseline | Mesalamine enema: 54 days |
| Quantified Difference | 2.4-fold to 2.7-fold longer (128 vs. 54 days; 146 vs. 54 days) |
| Conditions | Randomized, double-blind, active-controlled Phase 2 trial; alicaforsen enema (240 mg) once daily for 6 weeks vs. mesalamine enema in patients with mild to moderate left-sided ulcerative colitis |
Why This Matters
Procurement selection for ulcerative colitis trials requiring longer treatment-free intervals or reduced re-treatment frequency should prioritize alicaforsen over mesalamine enemas based on this durable response advantage.
- [1] Miner PB Jr, Wedel MK, Xia S, Baker BF. Safety and efficacy of two dose formulations of alicaforsen enema compared with mesalazine enema for treatment of mild to moderate left-sided ulcerative colitis: a randomized, double-blind, active-controlled trial. Aliment Pharmacol Ther. 2006 May 15;23(10):1403-13. View Source
- [2] Meta-analysis using individual patient data: Efficacy and durability of topical alicaforsen for the treatment of active ulcerative colitis. View Source
